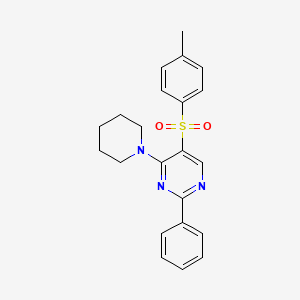

4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone

Description

Properties

IUPAC Name |

5-(4-methylphenyl)sulfonyl-2-phenyl-4-piperidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-17-10-12-19(13-11-17)28(26,27)20-16-23-21(18-8-4-2-5-9-18)24-22(20)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTAJRXCMOHMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N3CCCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Oxidation

Manganese- and iron-based catalysts enable efficient sulfide-to-sulfone conversion under mild conditions. For example, iron(III) salen complexes with hydrogen peroxide achieve >90% conversion in <6 hours at 25°C. A representative protocol involves:

- Catalyst : Fe(III)-salen complex (0.5–2 mol%)

- Oxidant : 30% H₂O₂ (2.2 equiv)

- Additive : Lithium 4-dimethylaminobenzoate (10 mol%)

- Solvent : Ethyl acetate

- Yield : 87–92%

This method minimizes over-oxidation to sulfonic acids, a common side reaction in uncatalyzed systems.

Peracid-Mediated Oxidation

m-Chloroperbenzoic acid (mCPBA) in dichloromethane provides reliable results for acid-sensitive substrates:

Table 1 compares catalytic and stoichiometric oxidation methods:

| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Fe(III)-salen/H₂O₂ | Fe-salen (1 mol%) | 25 | 6 | 92 | 99 |

| mCPBA | None | 40 | 18 | 85 | 95 |

| MnO₂/H₂O₂ | MnO₂ (10 wt%) | 60 | 8 | 81 | 97 |

Nucleophilic Substitution for Piperidino Group Introduction

The 4-piperidino moiety is installed via SNAr (nucleophilic aromatic substitution) on a halogenated pyrimidine intermediate. Key considerations include:

Substrate Activation

Pre-activation of the pyrimidine ring with electron-withdrawing groups (e.g., sulfones) enhances reactivity. A two-step sequence is often employed:

Piperidine Coupling

Reaction of 4-chloro-2-phenyl-5-pyrimidinyl sulfone with piperidine proceeds under basic conditions:

Microwave irradiation (150 W, 140°C, 30 min) improves yields to 89% while reducing reaction time.

Electrochemical Synthesis: A Green Alternative

Recent advances in electrosynthesis enable sulfone formation without stoichiometric oxidants. In a divided cell setup:

- Anode : Pt mesh

- Cathode : Carbon rod

- Electrolyte : 0.1 M LiClO₄ in MeCN/H₂O (9:1)

- Substrate : p-Methylphenyl sulfide derivative

- Applied Potential : +1.2 V vs Ag/AgCl

- Yield : 68%

This method reduces waste generation but requires specialized equipment.

Multi-Step Synthesis from Pyrimidine Precursors

A convergent synthesis approach builds the pyrimidine core before introducing substituents:

Pyrimidine Ring Formation

Condensation of thiourea with diketone derivatives under acidic conditions:

Sequential Functionalization

- Sulfonation : SO₃·Py complex in DCM (0°C, 2 h)

- Piperidine Addition : Piperidine/KOtBu in DMF (100°C, 6 h)

- Aryl Coupling : Suzuki-Miyaura with 4-methylphenylboronic acid

Table 2 summarizes yields for multi-step synthesis:

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrimidine formation | CH₃COCl, Et₃N | 74 | 91 |

| Sulfonation | SO₃·Py | 82 | 95 |

| Piperidine coupling | Piperidine, KOtBu | 79 | 97 |

| Aryl introduction | Suzuki-Miyaura | 68 | 98 |

Industrial-Scale Production Considerations

For kilogram-scale manufacturing, continuous flow reactors outperform batch processes:

Critical parameters include:

- Precise temperature control (±2°C)

- In-line IR monitoring for intermediate detection

- Automated pH adjustment during workup

Chemical Reactions Analysis

4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to sulfides.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone exhibits significant anticancer properties. A study demonstrated that compounds with similar piperidine structures can induce apoptosis in cancer cells, leading to increased caspase activity. The mechanism of action appears to involve the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease activities. This inhibition is crucial in developing treatments for conditions such as Alzheimer's disease and urinary tract infections . The structural features of the compound facilitate interactions with these enzymes, enhancing its therapeutic potential.

Neuropharmacology

Due to its ability to penetrate the central nervous system effectively, the compound is being explored for its effects on dopamine receptors. Research on related compounds has shown promising results in selectively targeting D4 dopamine receptors, which could have implications for treating neuropsychiatric disorders .

Antimicrobial Properties

The incorporation of a sulfonamide group in compounds similar to this compound has been linked to enhanced antimicrobial activity. Studies have shown that these compounds exhibit significant efficacy against various bacterial strains, suggesting their potential use in developing new antibiotics.

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase (COX) enzymes indicates potential anti-inflammatory properties. Similar sulfonamide derivatives have been shown to selectively inhibit COX-2 while sparing COX-1, thus reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring: Achieved through condensation reactions between appropriate aldehydes and amines.

- Introduction of the Sulfone Group: Accomplished via oxidation of sulfide precursors using agents like hydrogen peroxide.

- Substitution Reactions: Nucleophilic substitutions introduce phenyl and piperidine groups into the structure .

Structural Comparisons

The unique combination of functional groups in this compound allows for distinct chemical and biological properties compared to similar compounds. Its reactivity and selectivity can be tailored through structural modifications, enhancing its applicability in various research domains.

Anticancer Mechanism Study

A notable case study involved testing the compound's effects on human cancer cell lines, where it was found to induce apoptosis through increased caspase activity. This study supports the hypothesis that compounds with similar structures can be effective anticancer agents.

Enzyme Inhibition Evaluation

Another investigation focused on the enzyme inhibition profile of related compounds, revealing significant inhibition of AChE and urease activities. These findings underscore the potential therapeutic applications in neurodegenerative diseases and infections.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a pyrimidine backbone, sulfone group, and piperidine substituent. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparisons

Sulfone Group’s Role in Binding :

The sulfone moiety in the target compound may mimic the VDAC-binding activity observed in sulindac sulfone, which interacts with arginine residues in proteins via its sulfone group . However, the pyrimidine core and piperidine substituent could enhance selectivity or potency compared to simpler sulfones like sulindac sulfone .

Substituent Effects on Bioactivity: Piperidine vs. Pyrimidine vs. Oxazolo-Pyrimidine Cores: Oxazolo-pyrimidine derivatives lack a sulfone but exhibit antimicrobial activity, suggesting that the pyrimidine-sulfone combination in the target compound may prioritize different biological pathways (e.g., apoptosis regulation vs. kinase inhibition).

Molecular Weight and Drug-Likeness :

The target compound’s molecular weight (~433.5 g/mol) exceeds Lipinski’s rule-of-five threshold (500 g/mol), which may limit oral bioavailability compared to lighter analogs like sulindac sulfone (356.37 g/mol) . However, its piperidine group could improve membrane permeability.

Synthetic Accessibility : Unlike ethynyl p-tolyl sulfone (synthesized via ethynyl Grignard reactions ), the target compound’s synthesis likely involves multi-step pyrimidine functionalization, as seen in related sulfone-pyrimidine hybrids .

Biological Activity

4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone (CAS No. 478080-87-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C22H23N3O2S

- Molecular Weight : 393.50 g/mol

- Structure : The compound features a pyrimidine ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported IC50 values indicating effective growth inhibition in various cancer cell lines.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, making them candidates for further investigation in infectious disease treatment.

- Enzyme Inhibition : Research suggests that this class of compounds may inhibit specific enzymes linked to disease progression, including those involved in tumor growth and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Compounds in this category often induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Signaling Pathways : They may interfere with critical signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study evaluated the anticancer properties of related pyrimidine compounds against multiple human cancer cell lines (e.g., COLO205, A498). The results indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values suggesting strong potential for clinical applications.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound. Preliminary findings suggest favorable drug-likeness characteristics; however, further studies are needed to assess potential drug-drug interactions and long-term toxicity.

Q & A

Q. What spectroscopic methods are most reliable for confirming the structural integrity of 4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone?

To confirm structural integrity, employ a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and IR spectroscopy . For NMR, focus on characteristic peaks:

- The sulfone group (SO2) typically deshields adjacent protons, appearing as distinct singlets in the aromatic region (δ 7.0–8.5 ppm).

- Piperidine protons resonate as multiplet clusters (δ 1.5–3.5 ppm). IR should confirm sulfone presence via strong S=O stretching vibrations (~1300–1150 cm<sup>−1</sup>). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Q. What synthetic routes are optimal for preparing this compound?

A two-step approach is common:

- Step 1 : Synthesize the pyrimidine core via cyclocondensation of thiourea derivatives with β-diketones under acidic conditions (e.g., HCl/EtOH).

- Step 2 : Oxidize the intermediate sulfide to sulfone using urea–hydrogen peroxide (UHP) in acetic acid at 60°C for 2–4 hours. This method minimizes over-oxidation and byproducts compared to mCPBA . Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and purify via column chromatography.

Q. How can researchers ensure purity during synthesis?

Use recrystallization (solvent: dichloromethane/hexane) followed by HPLC-PDA (C18 column, acetonitrile/water gradient) to achieve >98% purity. For sulfone-containing compounds, residual solvents (e.g., DMF) are common contaminants; track via <sup>1</sup>H NMR (δ 2.7–2.9 ppm) .

Advanced Research Questions

Q. How does the sulfone group influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfone group acts as a strong electron-withdrawing group, activating the pyrimidine ring at the 5-position for nucleophilic attack. For example:

- In SNAr reactions with amines (e.g., piperidine), the reaction proceeds efficiently in DMF at 80°C with K2CO3 as base.

- Contrast this with sulfide analogs, which require harsher conditions (e.g., NaH, THF, reflux). Kinetic studies via <sup>19</sup>F NMR (if fluorinated analogs exist) can quantify activation effects .

Q. How should researchers address contradictory data in reaction yields under varying solvent systems?

Systematic solvent polarity screening (e.g., using Kamlet-Taft parameters) is critical. For instance:

- Polar aprotic solvents (DMF, DMSO) enhance sulfone stability but may promote side reactions (e.g., hydrolysis of piperidine).

- Low-polarity solvents (toluene) reduce decomposition but slow reaction rates. Optimize using Design of Experiments (DoE) to balance yield and purity. Conflicting data often arise from solvent-dependent sulfone decomposition pathways, which can be quantified via LC-MS .

Q. What strategies mitigate sulfone decomposition during long-term storage?

Store under argon atmosphere at −20°C in amber vials. Pre-purge solvents (e.g., acetonitrile) with nitrogen to remove dissolved oxygen. Decomposition products (e.g., sulfonic acids) can be identified via LC-MS/MS and controlled by adding stabilizers like BHT (0.1% w/w) .

Q. How can the compound’s interaction with biological targets be systematically studied?

Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with target enzymes (e.g., kinases). For cellular studies:

- Perform dose-response assays (IC50) in relevant cell lines (e.g., HEK293) with controls for sulfone-mediated cytotoxicity.

- Validate specificity via CRISPR-Cas9 knockouts of putative targets. Contradictory activity data across assays may arise from off-target effects, which can be resolved using proteome-wide affinity profiling .

Methodological Considerations

Q. What analytical techniques resolve ambiguities in stereochemical assignments?

- X-ray crystallography : Resolve absolute configuration of the piperidine ring and sulfone orientation.

- NOESY/ROESY NMR : Detect through-space correlations between the 4-methylphenyl group and pyrimidine protons.

- Electronic Circular Dichroism (ECD) : Compare experimental spectra with DFT-simulated data for chiral centers .

Q. How can computational methods predict sulfone stability under physiological conditions?

Perform DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways. Key parameters:

- Gibbs free energy (ΔG) of sulfone vs. hydrolysis product.

- Solvent effects (PCM model for water). Validate predictions with accelerated stability testing (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.